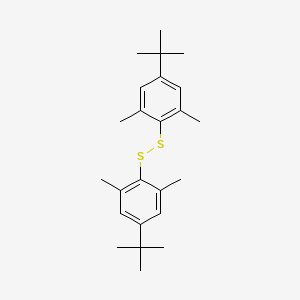
Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide
Cat. No. B2909994
Key on ui cas rn:
68819-90-9
M. Wt: 386.66
InChI Key: MFNGAMRVCCZXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07381846B2
Procedure details


A two liter, three-neck flask, was obtained. A condenser with a drying tube, a thermometer, and a dropping funnel were each attached to the flask. Zinc dust (<10 micron, 43.6 g, 0.667 mol) and anhydrous tetrahydrofuran (400 mL) were added to the flask. The mixture was stirred and cooled on an ice-water bath and 58.6 ml (0.534 mmol) of titanium tetrachloride added drop wise (˜45 min). During the entire addition of titanium tetrachloride, the temperature of the mixture was maintained below 25° C. Once the addition was complete, a solution of 2,6-dimethyl-4-tert-butylbenzenesulfonyl chloride (69.48 g, 0.267 mol) in 200 mL of anhydrous tetrahydrofuran was added drop wise (˜60 min). During the entire addition of the material, the temperature of the mixture was maintained below 20° C. At the conclusion of the 2,6-dimethyl-4-tert-butylbenzenesulfonyl chloride addition, the ice-water bath was removed, the mixture was allowed to stir an additional 30 min. The mixture was then heated on an oil bath at 60° C. for 4 hours. The mixture was then cooled to room temperature and 800 mL of 1N hydrochloric acid and 300 mL of ice water added. The resultant pale yellow precipitates were collected by filtration and washed with water (300 mL×3). The precipitate was then dried under vacuum and the precipitates recrystallized from hexanes, giving 33.1 g bis(2,6-dimethyl-4-tert-butylphenyl)disulfide (see Formula III, Table 3). The yield of the reaction was 70% and the material had the following spectral data: 1H NMR (CDCl3) δ 7.04 (s, 4H, aromatic protons (Ar—H)), 2.23 (s, 12H, CH3), 1.30 (s, 18H, C(CH3)3).
Quantity
69.48 g
Type
reactant
Reaction Step One


Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=[C:4]([CH3:12])[C:3]=1[S:13](Cl)(=O)=O>O1CCCC1.[Zn].[Ti](Cl)(Cl)(Cl)Cl>[CH3:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=[C:4]([CH3:12])[C:3]=1[S:13][S:13][C:3]1[C:2]([CH3:1])=[CH:7][C:6]([C:8]([CH3:10])([CH3:9])[CH3:11])=[CH:5][C:4]=1[CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
69.48 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=CC(=C1)C(C)(C)C)C)S(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=CC(=C1)C(C)(C)C)C)S(=O)(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
43.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
58.6 mL
|
|
Type
|
catalyst
|
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A two liter, three-neck flask, was obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A condenser with a drying tube, a thermometer, and a dropping funnel were
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled on an ice-water bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature of the mixture was maintained below 25° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Once the addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
During the entire addition of the material
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature of the mixture was maintained below 20° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ice-water bath was removed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir an additional 30 min
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
800 mL of 1N hydrochloric acid and 300 mL of ice water added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant pale yellow precipitates
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (300 mL×3)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate was then dried under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitates recrystallized from hexanes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(=CC(=C1)C(C)(C)C)C)SSC1=C(C=C(C=C1C)C(C)(C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 33.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 64.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
